molecular formula C19H20N2O3S B2621677 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide CAS No. 1396869-94-5

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2621677
CAS No.: 1396869-94-5
M. Wt: 356.44
InChI Key: QYGXQUGUKIBKHP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide is a benzothiazole-derived compound featuring a carboxamide group at the 2-position of the benzothiazole core. The substituent chain includes a hydroxy group, a 4-methoxyphenyl moiety, and a methylpropyl group.

The compound’s synthesis likely involves coupling the benzothiazole-2-carboxylic acid with the appropriate amine-containing sidechain. Characterization methods would standardly employ spectroscopic techniques (e.g., IR, NMR, MS) and X-ray crystallography for structural confirmation, as demonstrated in analogous compounds .

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-19(23,11-13-7-9-14(24-2)10-8-13)12-20-17(22)18-21-15-5-3-4-6-16(15)25-18/h3-10,23H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXQUGUKIBKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiazole derivative with an appropriate amine in the presence of coupling agents like carbodiimides.

    Attachment of the Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzothiazole derivative is reacted with a hydroxy-methoxyphenyl derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxy-methoxyphenyl moiety can undergo oxidation to form quinones.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways.

    Protein Binding: It can bind to proteins and alter their conformation, affecting their function.

    Electron Transfer: In material science applications, it can participate in electron transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related benzothiazole derivatives:

Compound Core Structure Key Substituents Biological Activities Synthesis Highlights
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide (Target) Benzothiazole-2-carboxamide Hydroxy, 4-methoxyphenyl, methylpropyl Inferred: Potential antimicrobial/anti-inflammatory (based on structural analogs) Likely carboxamide coupling
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzothiazole hydrazinecarboxamide Chlorophenyl, benzodioxole, imidazole Not explicitly stated; structural focus on antifungal/antiparasitic applications Condensation reaction; X-ray-confirmed (E)-configuration
N-Alkylbenzothiazolium salts Quaternized benzothiazole Alkyl groups (e.g., allyl, propargyl) 2–3× enhanced biological activity (e.g., antimicrobial) vs. non-quaternized analogs Quaternization via alkyl halides
Di-aryl-substituted imidazo[2,1-b]benzothiazoles Imidazo-benzothiazole Di-aryl groups (e.g., p-substituted phenyl) Analgesic, anti-inflammatory, antitumor, antibacterial, antifungal Cyclocondensation of 2-aminobenzothiazole with α-bromo ketones

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity
  • Hydrophilic vs. Lipophilic Groups : The target compound’s hydroxy and 4-methoxyphenyl groups may enhance solubility compared to the chlorophenyl group in ’s hydrazinecarboxamide derivative. However, the 4-methoxy group could also improve membrane permeability, similar to diaryl groups in imidazo-benzothiazoles .
  • Quaternization Effects: Unlike the N-alkylbenzothiazolium salts in , the target compound lacks a quaternized nitrogen. Quaternization is known to enhance antimicrobial activity by improving cellular uptake or target binding . The carboxamide group in the target compound may instead facilitate hydrogen bonding with biological targets.

Biological Activity

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and related case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C15H17N3O3S
Molecular Weight 319.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The benzothiazole moiety may inhibit certain enzymes involved in tumor growth and inflammation.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against several human cancer cell lines, including:

Cell Line IC50 (µM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3584.01 ± 0.95

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing less toxicity towards normal fibroblast cells (MRC-5) at similar concentrations .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been studied for its antimicrobial effects. Preliminary results suggest that it possesses moderate antibacterial activity against various strains of bacteria, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on the efficacy of this compound against lung cancer cells utilized both 2D and 3D culture systems. The results indicated that while the compound was effective in both settings, it exhibited higher potency in 2D cultures compared to 3D models, highlighting the importance of microenvironmental factors in drug response .
  • Antimicrobial Testing : A separate investigation into the antimicrobial properties revealed that the compound showed significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology : Start with a condensation reaction between 1,3-benzothiazole-2-carboxylic acid and the hydroxypropylamine derivative. Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen, as analogous methods for benzothiazole carboxamides suggest . Optimize temperature (60–80°C) and reaction time (12–24 hrs), monitoring progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodology : Prioritize ¹H/¹³C NMR to confirm the benzothiazole core and methoxyphenyl substituents. Use FT-IR to validate amide (C=O stretch ~1650 cm⁻¹) and hydroxyl (~3300 cm⁻¹) groups. For mass accuracy, employ HRMS (ESI+) . If NMR signals overlap (e.g., methoxy vs. methylpropyl groups), use 2D NMR (COSY, HSQC) or compare with structurally similar compounds like N-(4-methoxyphenyl)quinolinecarboxamides . Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen against kinase or protease targets due to benzothiazole’s prevalence in enzyme inhibitors . Use in vitro assays (e.g., fluorescence-based enzymatic inhibition) at 1–100 µM concentrations. Include positive controls (e.g., staurosporine for kinases) and assess cytotoxicity via MTT assays on HEK-293 or HeLa cells. For solubility issues, use DMSO stocks (<0.1% final concentration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodology : Synthesize analogs by modifying:

  • Methoxy group position : Replace 4-methoxy with 3-methoxy or halogen (Cl/F) to assess electronic effects .
  • Propyl chain : Introduce branching (e.g., isopropyl) or cyclization (e.g., cyclohexyl) to probe steric influence .
    Evaluate changes via IC₅₀ comparisons in enzymatic assays and molecular docking (e.g., AutoDock Vina) to map binding interactions .

Q. What computational strategies are effective for predicting its metabolic stability and toxicity?

  • Methodology : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate logP, CYP450 metabolism, and hepatotoxicity. For CYP3A4/2D6 interactions, compare with analogs like N-(4-cyclohexylthiazol-2-yl)sulfonylpropanamides . Validate in vitro via microsomal stability assays (rat liver microsomes, NADPH cofactor) and Ames test for mutagenicity .

Q. How can crystallographic data resolve ambiguities in its 3D conformation?

  • Methodology : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect X-ray diffraction data (Cu-Kα radiation, 100K) and solve structures using SHELX. Compare with reported benzothiazole cocrystals (e.g., 2-aminobenzothiazole derivatives ). Refine hydrogen-bonding networks (e.g., amide-NH⋯O interactions) to confirm stereochemistry .

Q. What experimental approaches address discrepancies in solubility and stability data across studies?

  • Methodology : Standardize solvent systems (e.g., PBS pH 7.4, 10% DMSO) and temperature (25°C). Use dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting cytotoxicity results in different cell lines?

  • Methodology : Normalize data to cell doubling times and assay conditions (e.g., serum concentration). Test in isogenic cell lines (e.g., wild-type vs. p53-null) to identify genetic dependencies. Use transcriptomics (RNA-seq) to correlate sensitivity with pathway activation (e.g., apoptosis markers) .

Tables for Key Data

Property Method Example Data Reference
LogPHPLC (C18, isocratic)3.2 ± 0.1
Melting PointDifferential Scanning Calorimetry178–182°C
Aqueous Solubility (25°C)Nephelometry12 µg/mL (PBS)
CYP3A4 InhibitionFluorescent assayIC₅₀ = 8.5 µM

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